molecular formula C18H25N5OS B5602807 N-[3-(methylthio)benzyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide

N-[3-(methylthio)benzyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5602807
M. Wt: 359.5 g/mol
InChI Key: MYRVPKCLPYASTJ-UHFFFAOYSA-N
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Description

N-[3-(methylthio)benzyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H25N5OS and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.17798161 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation in Drug Discovery

  • Antipsychotic Agents : Heterocyclic carboxamides, similar in structure to the compound , have been synthesized and evaluated for their potential as antipsychotic agents. These compounds showed promising in vitro activity against dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as in vivo efficacy in mouse models, suggesting their potential utility in developing new treatments for psychiatric disorders (Norman et al., 1996).

  • Soluble Epoxide Hydrolase Inhibitors : Triazine derivatives, structurally related to the compound , have been identified as potent inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. These inhibitors were discovered using high-throughput screening and showed potential for therapeutic applications in disease models (Thalji et al., 2013).

Biological Activity Studies

  • Antituberculosis Activity : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis. One compound, in particular, showed promising activity, highlighting the potential of these heterocyclic compounds in developing new antituberculosis therapies (Jeankumar et al., 2013).

  • Antimicrobial and Antiviral Activities : Various derivatives of triazole, thiadiazole, and triazolotriazine have been synthesized and tested for their antimicrobial and antiviral activities. These studies have led to the identification of compounds with significant activity against specific pathogens, offering insights into the design of new agents for infectious disease treatment (Patrick et al., 2016).

Synthesis and Chemical Properties

  • Synthesis Methodologies : Research into the synthesis of heterocyclic compounds, including triazoles, has led to the development of new methodologies for constructing complex molecules. These studies not only expand the toolkit available for synthetic chemists but also open up new avenues for the development of compounds with potential biological applications (Albert & Taguchi, 1973).

Properties

IUPAC Name

N-[(3-methylsulfanylphenyl)methyl]-1-(2-piperidin-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5OS/c1-25-16-7-4-5-14(11-16)12-20-18(24)17-13-23(22-21-17)10-8-15-6-2-3-9-19-15/h4-5,7,11,13,15,19H,2-3,6,8-10,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRVPKCLPYASTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CNC(=O)C2=CN(N=N2)CCC3CCCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.